Product packaging for Cyclohexyl chloroformate(Cat. No.:CAS No. 13248-54-9)

Cyclohexyl chloroformate

Cat. No.: B108296
CAS No.: 13248-54-9
M. Wt: 162.61 g/mol
InChI Key: IWVJLGPDBXCTDA-UHFFFAOYSA-N
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Description

Cyclohexyl chloroformate, also known as this compound, is a useful research compound. Its molecular formula is C7H11ClO2 and its molecular weight is 162.61 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H11ClO2 B108296 Cyclohexyl chloroformate CAS No. 13248-54-9

Properties

IUPAC Name

cyclohexyl carbonochloridate
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InChI

InChI=1S/C7H11ClO2/c8-7(9)10-6-4-2-1-3-5-6/h6H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

IWVJLGPDBXCTDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)OC(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C7H11ClO2
Source PubChem
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DSSTOX Substance ID

DTXSID2065383
Record name Carbonochloridic acid, cyclohexyl ester
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Molecular Weight

162.61 g/mol
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CAS No.

13248-54-9
Record name Cyclohexyl carbonochloridate
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Record name Carbonochloridic acid, cyclohexyl ester
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Record name Carbonochloridic acid, cyclohexyl ester
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Record name Carbonochloridic acid, cyclohexyl ester
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Record name Cyclohexyl chloroformate
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Record name Cyclohexyl chloroformate
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Hazard Identification:the First Step is to Identify All Potential Hazards Associated with the Experiment.uow.edu.authis Involves a Thorough Review of the Sds for Cyclohexyl Chloroformate and Any Other Reagents Being Used.uow.edu.aukey Hazards of Cyclohexyl Chloroformate Include:

Corrosivity: It can cause severe skin burns and serious eye damage. thermofisher.com

Toxicity: The substance is toxic if inhaled. thermofisher.com Vapors are lachrymatory, meaning they can cause a stinging sensation and damage to the eyes. basf.com

Reactivity: It is sensitive to moisture and heat. fishersci.com Contact with water can liberate toxic gases, and thermal decomposition can release irritating vapors like hydrogen chloride, carbon monoxide, and carbon dioxide. fishersci.com

Flammability: While some chloroformates are combustible, this property needs to be confirmed from the specific SDS. thermofisher.comfishersci.com

Risk Control:the Final Step is to Implement Control Measures to Eliminate or Minimize the Identified Risks.uow.edu.authese Controls Are Often Categorized in a Hierarchy:

Elimination or Substitution: If possible, substitute cyclohexyl chloroformate with a less hazardous chemical. sarponggroup.com

Engineering Controls: These are the primary means of controlling hazards. For this compound, mandatory engineering controls include using a chemical fume hood to prevent inhalation of vapors and ensuring that a safety shower and eyewash station are readily accessible. fishersci.comsarponggroup.com

Administrative Controls: These include developing Standard Operating Procedures (SOPs), providing thorough training, and posting warning signs. princeton.edu Researchers must be trained on the specific hazards of this compound and the emergency procedures. basf.com

Personal Protective Equipment (PPE): PPE is the last line of defense. For handling this compound, this includes:

Eye Protection: Chemical splash goggles and, in some cases, a face shield. aksci.comsarponggroup.com

Skin Protection: A lab coat, long pants, and closed-toe shoes. sarponggroup.com

Hand Protection: Chemically resistant gloves, such as nitrile or neoprene, are required. It's important to check the glove manufacturer's compatibility chart and to inspect gloves before each use. aksci.comsarponggroup.com

By systematically following this risk assessment and management process, academic researchers can safely incorporate this compound into their experimental designs, minimizing the potential for accidents and injuries. wvu.edu

Table 2: Risk Management Framework for this compound

Risk Management Step Key Actions and Considerations
1. Hazard Identification Review the SDS for this compound and all other reagents. uow.edu.au Identify corrosive, toxic, reactive, and flammable properties. thermofisher.comfishersci.com
2. Risk Assessment Evaluate the likelihood and severity of exposure during specific experimental steps (e.g., weighing, transferring, reaction quenching). uow.edu.au

| 3. Risk Control | Engineering Controls: Mandate use of a chemical fume hood and ensure access to emergency showers/eyewash stations. fishersci.comAdministrative Controls: Develop and follow a detailed Standard Operating Procedure (SOP). Ensure all users are trained on the specific hazards. basf.comprinceton.eduPersonal Protective Equipment (PPE): Wear appropriate gloves, eye protection (goggles/face shield), and a lab coat. aksci.comsarponggroup.com |

Table 3: List of Chemical Compounds

Compound Name
Alcohols
Amines
Carbon dioxide
Carbon monoxide
This compound
Hydrogen chloride
Neoprene

Applications in Organic Synthesis and Materials Science

Protecting Group Chemistry

Protection of Amines (e.g., Cbz-Protection)

Cyclohexyl chloroformate is utilized for the protection of amines, a crucial step in peptide synthesis and the synthesis of other nitrogen-containing compounds. chemicalbook.comontosight.ai This protection is analogous to the well-known benzyloxycarbonyl (Cbz) protection, where the this compound reacts with an amine to form a stable carbamate (B1207046). smolecule.comresearchgate.net The resulting cyclohexyloxycarbonyl (Hoc) group effectively shields the amine from participating in subsequent reactions. researchgate.net The reaction typically proceeds by treating the amine with this compound in the presence of a base. commonorganicchemistry.com

In the synthesis of complex molecules possessing multiple functional groups, the ability to selectively protect and deprotect specific sites is paramount. This concept, known as orthogonality, allows for a stepwise and controlled synthetic sequence. wiley-vch.deoup.com The cyclohexyloxycarbonyl (Hoc) protecting group, introduced by this compound, offers a degree of orthogonality. For instance, its stability under certain conditions allows for the selective removal of other protecting groups, such as the tert-butoxycarbonyl (Boc) group, without affecting the Hoc-protected amine. researchgate.net This differential reactivity is crucial when orchestrating the synthesis of intricate molecules where multiple protecting groups are employed. wiley-vch.deresearchgate.net The choice of protecting groups with distinct cleavage conditions ensures that each can be removed independently, a fundamental principle in modern synthetic strategy. oup.commasterorganicchemistry.com

The removal of the cyclohexyloxycarbonyl (Hoc) group, or deprotection, is a critical step to liberate the free amine once its protection is no longer needed. The Hoc group is generally stable under mild acidic and basic conditions. researchgate.net However, it can be cleaved under strong acidic conditions, such as with hydrogen fluoride (B91410) (HF) or trifluoromethanesulfonic acid (TFMSA). ug.edu.pl This allows for its removal at a specific stage in a multi-step synthesis, often towards the final steps, without prematurely exposing the amine functionality. researchgate.net

Protection of Indoles

The indole (B1671886) nucleus, present in the amino acid tryptophan and numerous natural products and pharmaceuticals, also requires protection during certain synthetic transformations. researchgate.netgoogle.com this compound has been successfully employed to protect the indole nitrogen, forming a N-cyclohexyloxycarbonyl derivative. chemicalbook.comchemicalbook.com This protection prevents undesired side reactions at the indole ring during subsequent synthetic steps, such as peptide bond formation. researchgate.net The cyclohexyloxycarbonyl (Hoc) group has been identified as a suitable protecting group for the indole moiety of tryptophan in Boc-strategy peptide synthesis due to its stability during chain elongation and its efficient removal during the final cleavage step. researchgate.net

Protection of Alcohols

While less common than its use for amines and indoles, this compound can also be used to protect alcohols. The reaction of an alcohol with this compound in the presence of a base yields a cyclohexyl carbonate, which is generally more stable than the corresponding chloroformate. This protection strategy can be employed to mask hydroxyl groups during various synthetic operations.

Reagent for the Synthesis of Complex Organic Molecules

Beyond its role in protecting group chemistry, this compound serves as a versatile reagent for the construction of more complex organic molecules. guidechem.com Its reactivity as an acylating agent allows for the introduction of the cyclohexyloxycarbonyl moiety into various substrates, which can then be further elaborated. smolecule.com For instance, it is a precursor for the synthesis of other valuable intermediates, such as cyclohexyl fluoroformate, by reaction with potassium fluoride. google.com This transformation highlights its utility in introducing different functionalities into a molecule. Furthermore, this compound is used in the synthesis of various carbamates and esters that have applications in medicinal chemistry. smolecule.comacs.org The ability to introduce the cyclohexyl carbamate group can be a key step in the synthesis of biologically active compounds and other functional materials. ontosight.aikvmwai.edu.in

Synthesis of Carbamates and Ureas

A primary application of this compound is in the synthesis of carbamates and ureas, which are integral components of many pharmaceuticals and agrochemicals. google.comresearchgate.net The reaction of this compound with amines readily forms carbamates. google.com This transformation is not only crucial for creating these functional groups but also serves as a method for protecting amine groups during multi-step syntheses. chemicalbook.com

The synthesis of ureas can also be achieved using this compound. This is often accomplished in a stepwise manner, where a carbamate is first formed and then reacted with another amine to yield the final urea (B33335) product. bioorganic-chemistry.comcommonorganicchemistry.com

Reactant 1Reactant 2Product
This compoundAmineCarbamate
CarbamateAmineUrea
Intermediate in Drug Synthesis (e.g., Candesartan (B1668252) Cilexetil)

This compound is a critical intermediate in the production of the antihypertensive drug, candesartan cilexetil. nbinno.comchemicalbook.com In the synthesis of this pharmaceutical, 1-chloroethyl cyclohexyl carbonate, which is synthesized from this compound, is a key intermediate. chemicalbook.com This intermediate is essential for forming the cilexetil ester group, which enhances the drug's oral bioavailability. nbinno.com

Natural Product Analogs

The creation of analogs of natural products is a vital strategy in drug discovery to enhance their therapeutic properties. nih.govsci-hub.se this compound can be employed to modify natural products to generate these analogs. nih.gov By reacting with functional groups such as hydroxyl or amino groups on a natural product, the cyclohexyloxycarbonyl group can be introduced, potentially leading to derivatives with improved biological activity. nih.gov

Polymer Chemistry and Materials Modification

This compound is also a valuable reagent in polymer chemistry, enabling the modification and synthesis of polymeric materials. mdpi.com

Introduction of Functional Groups onto Polymer Chains

One of the key applications in this field is the introduction of the cyclohexyloxycarbonyl functional group onto polymer backbones. mdpi.com This is achieved by reacting this compound with polymers that possess nucleophilic side chains, such as those containing hydroxyl or amine groups. This functionalization can significantly alter the polymer's properties. rsc.org

Enhancement of Polymer Properties (Reactivity, Thermal Stability, Mechanical Strength)

The incorporation of the cyclohexyloxycarbonyl group can lead to significant improvements in the properties of polymers. For instance, the introduction of this bulky cyclohexyl group can increase the thermal stability of a polymer. guidechem.com Additionally, this functionalization can alter the polymer's reactivity, making it more suitable for further chemical modifications. guidechem.com Depending on the specific polymer and the extent of functionalization, enhancements in mechanical strength can also be achieved. guidechem.com

Surface Functionalization of Materials

This compound is a key reagent for the functionalization of material surfaces, a process that involves altering the outermost layer of a material to achieve specific chemical and physical characteristics. This modification is crucial for tailoring materials to suit advanced applications, particularly in the biomedical and polymer fields. The reagent is adept at introducing cyclohexyloxycarbonyl groups onto surfaces that possess reactive functionalities like hydroxyl or amine groups.

Alteration of Surface Chemical and Physical Properties

The introduction of the cyclohexyl group via this compound can significantly modify the surface energy and chemical reactivity of a material. smolecule.com This process is a powerful tool for converting a hydrophilic surface into a more hydrophobic one. The bulky and nonpolar nature of the cyclohexyl ring reduces the surface's affinity for water, a change that can be critical for controlling interactions at the material's interface. nih.govresearchgate.net This alteration is foundational for enhancing a material's performance in specific environments, such as improving its resistance to unwanted protein adsorption in biological settings. researchgate.net

For instance, polymers used in medical devices or packaging can be functionalized to control their surface properties. smolecule.com The reaction involves the electrophilic carbonyl chloride of the chloroformate being attacked by nucleophilic groups (e.g., -OH, -NH2) present on the polymer's surface, forming stable carbonate or carbamate linkages. smolecule.com

Table 1: Conceptual Changes in Surface Properties via Functionalization

Initial Surface PropertyFunctional GroupReagentResulting Surface PropertyPotential Impact
Hydrophilic-OH (Hydroxyl)This compoundHydrophobicReduced water wettability, altered protein adhesion
Reactive-NH2 (Amine)This compoundLess Reactive, Sterically HinderedIncreased stability, controlled biocompatibility
Improvement of Adhesion, Wettability, and Biocompatibility

The ability to precisely control surface properties directly impacts a material's adhesion, wettability, and biocompatibility. smolecule.comepo.org While making a surface more hydrophobic generally decreases wettability with aqueous solutions, it can simultaneously improve adhesion to nonpolar materials, such as certain polymers or coatings. researchgate.netutwente.nl This is particularly useful in creating composite materials where strong interfacial bonding is necessary for structural integrity. utwente.nl

In the context of biomedical applications, surface modification is a critical step toward ensuring biocompatibility. ktu.ltacs.orgnih.gov Unmodified material surfaces can trigger adverse biological responses, such as protein fouling or inflammation. researchgate.net By functionalizing a surface with this compound, the material's interaction with biological systems can be finely tuned. smolecule.com This can lead to improved biocompatibility by creating surfaces that are less prone to nonspecific protein binding, a crucial factor for devices like medical implants and biosensors. researchgate.netacs.orgacs.org The modification can render a surface more inert or, conversely, prepare it for the subsequent attachment of specific biomolecules to promote desired cellular interactions. epo.orgacs.org

Bioconjugation and Bio-related Applications

Bioconjugation is the process of chemically linking two or more molecules, where at least one is a biomolecule. This compound serves as a valuable tool in this field, enabling the covalent attachment of sensitive biological molecules to other entities for a variety of applications. smolecule.com

Linking Biomolecules (Carbohydrates, Proteins) to Other Entities

This compound facilitates the linkage of biomolecules like proteins and carbohydrates to other molecules, surfaces, or polymers. smolecule.comnih.gov This is achieved through its highly reactive chloroformate group, which readily forms bonds with nucleophilic functional groups present in biomolecules.

Proteins: Proteins contain several nucleophilic groups, most notably the ε-amino group of lysine (B10760008) residues and the N-terminal α-amino group. These amine groups can react with this compound to form stable carbamate bonds, effectively tethering the protein to the cyclohexyloxycarbonyl moiety. smolecule.comacs.org This method can be used to immobilize enzymes or antibodies onto a solid support. acs.orgbiosynth.com

Carbohydrates: Carbohydrates are rich in hydroxyl (-OH) groups. msu.edu These groups can react with this compound to form carbonate linkages. smolecule.com This reaction allows for the functionalization of polysaccharides or the attachment of carbohydrate moieties to drug delivery systems or sensor surfaces to mediate specific biological recognition events. nih.gov

The process of linking these biomolecules is fundamental to creating advanced biomaterials and functional bio-devices. smolecule.com

Table 2: Bioconjugation Reactions with this compound

Biomolecule ClassReactive Functional GroupLinkage FormedExample Application
ProteinsAmine (-NH2)CarbamateImmobilizing an enzyme on a biosensor surface biosynth.com
CarbohydratesHydroxyl (-OH)CarbonateAttaching a targeting sugar to a nanoparticle nih.gov

Applications in Biosensors and Drug Delivery Systems

The ability to link biomolecules to other substrates makes this compound a relevant reagent in the development of biosensors and drug delivery systems. smolecule.com

Biosensors: In biosensor construction, the specific recognition capabilities of biomolecules (e.g., antibodies, enzymes) are harnessed to detect target analytes. umn.edugoogleapis.com For this to work, the biomolecule must be immobilized on the sensor's surface without losing its activity. This compound can be used as a linker to create a stable, covalent attachment between the biomolecule and the sensor substrate, which is a critical step in fabricating reliable and reusable biosensing devices. smolecule.comumn.edu

Drug Delivery Systems: In drug delivery, modifying carriers like nanoparticles or polymers with specific biomolecules can help target the drug to specific cells or tissues. This compound can be used to attach targeting ligands, such as certain carbohydrates or antibodies, to the surface of a drug carrier. smolecule.com This bioconjugation step is essential for creating "smart" drug delivery systems that can improve therapeutic efficacy and reduce side effects. nih.gov

Catalysis in Organic Reactions

This compound in Catalyzed Reactions

This compound's interaction with catalysts is more frequently observed in the context of its own decomposition or its participation as a reagent in a catalyzed reaction system.

Lewis acids have been shown to be effective catalysts for the decomposition of haloformates, including this compound. Studies have demonstrated that boron trifluoride, a Lewis acid, can catalyze the decomposition of this compound to yield alkyl halides acs.org. This catalytic effect is particularly notable with secondary fluoroformates, where the presence of the catalyst allows for the elimination of carbon dioxide at or below room temperature acs.org.

In other instances, this compound is used as a reagent in reactions that require an external catalyst. For example, in ethylaluminum sesquichloride-mediated hydro-alkyl additions, this compound can react with alkenes like 10-undecenoic acid in the presence of the ethylaluminum catalyst and a hydride donor such as triethylsilane. This specific reaction resulted in an isolated yield of 58% for 11-cyclohexylundecanoic acid uni-oldenburg.de. Similarly, the reaction of methyl 10-undecenoate with this compound can produce methyl 11-cyclohexylundecenoate researchgate.net.

Furthermore, patents describe processes where chloroformates, as a class of compounds, are converted into other chemical entities through catalysis. One such process details the conversion of chloroformates into aldehydes using a Group VIII noble metal catalyst, like palladium or iridium, complexed with a biphyllic ligand google.com.

Analytical Methods and Characterization in Research

Spectroscopic Techniques for Structural Elucidation

Spectroscopy is a cornerstone in the structural analysis of cyclohexyl chloroformate, providing detailed information about its molecular structure and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the carbon-hydrogen framework of a molecule. While specific experimental data for this compound is not widely published, the expected chemical shifts can be predicted based on the structure and data from analogous compounds.

In a typical ¹H NMR spectrum, the protons on the cyclohexane (B81311) ring would appear as a series of complex multiplets in the upfield region, generally between 1.2 and 2.2 ppm. The single proton on the carbon atom bonded to the oxygen of the chloroformate group (the methine proton) would be shifted significantly downfield due to the deshielding effect of the electronegative oxygen atom. For a similar compound, cholesteryl chloroformate, this oxycyclohexyl proton (–CH-O–) appears as a multiplet around 4.48 ppm, which serves as a useful reference point. researchgate.net

In the ¹³C NMR spectrum, the carbon atoms of the cyclohexane ring would typically resonate in the 20-40 ppm range. The carbon atom attached to the oxygen (–CH-O–) would be found further downfield, likely in the 70-85 ppm range. The most downfield signal would correspond to the carbonyl carbon of the chloroformate group, expected in the range of 150-160 ppm due to the influence of the adjacent oxygen and chlorine atoms.

Table 1: Predicted NMR Data for this compound

Nucleus Predicted Chemical Shift (ppm) Multiplicity Notes
¹H ~4.5 - 4.9 Multiplet (tt) Methine proton (CH-O)
¹H ~1.2 - 2.2 Multiplet Cyclohexane ring protons (CH₂)
¹³C ~150 - 160 Singlet Carbonyl carbon (C=O)
¹³C ~75 - 85 Singlet Methine carbon (CH-O)
¹³C ~20 - 40 Singlet Cyclohexane ring carbons (CH₂)

Note: This table is based on general principles and data from analogous compounds, not on direct experimental measurement for this compound.

Infrared (IR) Spectroscopy (e.g., Carbonyl Stretch)

Infrared (IR) spectroscopy is highly effective for identifying the functional groups present in a molecule. For this compound, the most prominent and diagnostic absorption band is the carbonyl (C=O) stretch of the chloroformate group. vulcanchem.com This band is typically very strong and appears at a high wavenumber.

In the closely related compound, 4-tert-butylthis compound, this C=O stretching vibration is observed in the range of 1770–1790 cm⁻¹, with specific reports citing a peak at 1799 cm⁻¹. google.com This region is characteristic of acid chlorides and related functional groups. Other significant absorptions include the C-O stretch and the C-Cl stretch.

Table 2: Characteristic IR Absorption Frequencies for Chloroformates

Functional Group Absorption Range (cm⁻¹) Intensity
C=O Stretch 1770 - 1800 Strong
C-O Stretch 1200 - 1300 Strong
C-Cl Stretch 700 - 800 Medium-Strong

Data derived from analogous compounds like 4-tert-butylthis compound. google.com

Mass Spectrometry (MS) (e.g., GC-MS, GC-MS/MS, Nano-ESI UHR-FTMS)

Mass spectrometry (MS) is a fundamental tool for determining the molecular weight and elemental composition of this compound and its derivatives. It is often coupled with gas chromatography (GC) for the analysis of complex mixtures. researchgate.net Advanced techniques like tandem mass spectrometry (MS/MS) and high-resolution mass spectrometry (HRMS) are used for detailed structural elucidation and sensitive quantification. srce.hr

In electron ionization mass spectrometry (EI-MS), this compound (molecular weight: 162.61 g/mol ) undergoes fragmentation, producing a unique pattern of ions that serves as a molecular fingerprint. The molecular ion peak ([M]⁺) at m/z 162 would be expected.

Common fragmentation pathways for alkyl chloroformates involve the loss of a chlorine atom or the entire chloroformate group. A significant fragmentation pathway for the cyclohexyl moiety itself involves the loss of ethene (C₂H₄, 28 Da), which often results in a stable fragment. For cyclohexane, the base peak is frequently observed at m/z 56, corresponding to the [C₄H₈]⁺ ion. docbrown.info Another common pattern in cyclohexane derivatives is a series of fragment ions separated by 14 mass units, corresponding to the sequential loss of CH₂ groups. docbrown.info

For the related 4-tert-butylthis compound, observed fragments include the loss of chlorine ([M-Cl]⁺) and the characteristic tert-butyl cation (m/z 57). smolecule.com Based on these principles, the mass spectrum of this compound would likely show key fragments corresponding to the cyclohexyl cation (m/z 83) and its subsequent fragmentation products.

Gas chromatography coupled with mass spectrometry (GC-MS) is a standard method for the detection and quantification of volatile compounds like this compound and its reaction products. The technique offers high sensitivity and selectivity. For trace-level analysis, GC coupled with tandem mass spectrometry (GC-MS/MS) can be employed, often using multiple reaction monitoring (MRM) mode for enhanced specificity and lower limits of detection (LOD).

For instance, methods developed for quantifying related chloroformate derivatives or metabolites derivatized with chloroformates demonstrate excellent performance. Validated methods report high correlation coefficients (>0.99), low limits of detection (in the picogram range), and good recovery rates (70% to 120%). srce.hr Such methodologies are directly applicable to the analysis of this compound, ensuring accurate quantification in various matrices.

Chromatographic Separation and Quantification

Chromatography is the primary technique for separating this compound from reactants, by-products, and impurities, as well as for its quantification.

Gas chromatography (GC) is well-suited for the analysis of the volatile and thermally stable this compound. Non-polar capillary columns, such as those with a 5% phenyl polysiloxane stationary phase (e.g., DB-5 or equivalent), are often used. A temperature-programmed oven is employed to ensure efficient separation of components with different boiling points. Quantification is typically performed using a Flame Ionization Detector (FID) or, for greater sensitivity and specificity, a Mass Spectrometer (MS).

High-Performance Liquid Chromatography (HPLC) can also be used, particularly for less volatile derivatives or for monitoring reactions in the liquid phase. A reverse-phase (RP) method would be the most common approach. For a similar compound, cyclopentyl chloroformate, a method using a Newcrom R1 column with a mobile phase of acetonitrile, water, and an acid modifier (like phosphoric or formic acid for MS compatibility) has been described. Such a method would separate compounds based on their hydrophobicity, with this compound being well-retained on a C18 or similar stationary phase.

Table 3: Mentioned Compounds

Compound Name
1-chloroethyl cyclohexyl carbonate
4-tert-Butylthis compound
Acetonitrile
Carbon dioxide
Chloroform (B151607)
Cholesteryl chloroformate
Chitosan cyclohexyl urea (B33335)
Cyclohexane
This compound
Cyclopentyl chloroformate
Ethene
Ethyl chloroformate
Formic acid
Hexyl chloroformate
Isobutyl chloroformate
Methyl chloroformate
Phosphoric acid

Gas Chromatography (GC)

Gas chromatography, particularly when coupled with mass spectrometry (GC-MS), is a powerful technique for the analysis of volatile and thermally stable compounds. While this compound itself can be analyzed by GC, its primary role in this context is as a derivatization reagent. vulcanchem.com Chloroformates are used to convert polar, non-volatile analytes, such as amino acids and pharmaceuticals, into derivatives with improved volatility suitable for GC analysis. nih.govosti.gov

The derivatization reaction involves the reaction of this compound with functional groups like amines or hydroxyls to form stable carbamates or carbonates. This process is often rapid and can be performed in an aqueous medium. nih.govnih.gov For example, the derivatization of the neurotoxic amino acid beta-methylamino-L-alanine (BMAA) with ethyl chloroformate, a related compound, renders it nonpolar and volatile for GC/MS analysis. nih.gov The fragmentation patterns observed in the mass spectrometer are then used for structural elucidation and identification. nih.gov

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a versatile technique used for the separation, identification, and quantification of compounds. It is particularly useful for compounds that are not sufficiently volatile or stable for GC analysis. HPLC methods are employed for the purity assessment and quantitative analysis of chloroformates, including this compound and its analogues. vulcanchem.comacs.org

Reverse-phase (RP) HPLC is a common mode used for this purpose. For instance, a similar compound, cyclopentyl chloroformate, can be analyzed using a reverse-phase method with a simple mobile phase of acetonitrile, water, and an acid like phosphoric or formic acid. sielc.com The separation is based on the partitioning of the analyte between the nonpolar stationary phase and the polar mobile phase. Detection is often achieved using a UV detector or a photodiode array (PDA) detector. ejgm.co.uk In process development, HPLC is critical for monitoring reaction progress and determining the yield and purity of products formed from reactions involving chloroformates. acs.org

Table 1: Example HPLC Conditions for Cycloalkyl Chloroformate Analysis This table is based on a method for a structurally similar compound, cyclopentyl chloroformate.

ParameterValue
Column Newcrom R1
Mobile Phase Acetonitrile (MeCN) and water with phosphoric acid
Mode Reverse Phase (RP)
Application Analysis and isolation of impurities
Data sourced from a method for cyclopentyl chloroformate, which is analogous to this compound. sielc.com

Micellar Electrokinetic Chromatography (MEKC)

Micellar Electrokinetic Chromatography (MEKC) is a hybrid of electrophoresis and chromatography. globalresearchonline.net It is a mode of capillary electrophoresis (CE) that utilizes surfactants, such as sodium dodecyl sulfate (B86663) (SDS), at concentrations above their critical micelle concentration (CMC). csus.edunih.gov These surfactants form micelles that act as a pseudo-stationary phase, enabling the separation of both charged and neutral analytes. globalresearchonline.net

The separation mechanism in MEKC is based on the differential partitioning of analytes between the aqueous buffer (the mobile phase) and the micelles (the pseudo-stationary phase). globalresearchonline.net While specific applications for this compound are not extensively documented, the technique has been successfully applied to analytes derivatized with other chloroformates. For example, biogenic amines derivatized with 2-chloroethyl chloroformate have been analyzed by MEKC, demonstrating the method's suitability for this class of compounds. scispace.com MEKC offers high peak efficiency and requires only small sample volumes. globalresearchonline.net

Chemical Derivatization for Analytical Purposes

This compound is a key reagent used in chemical derivatization, a process that modifies an analyte to make it more suitable for analysis by a specific technique, most commonly chromatography. vulcanchem.comscience.gov

Preparation of Volatile and Detectable Derivatives

A primary application of this compound is to create volatile and thermally stable derivatives from polar analytes for GC-MS analysis. vulcanchem.com Many biologically important molecules, such as amino acids, are zwitterionic and not volatile enough for direct GC analysis. nist.gov

The derivatization process involves reacting the analyte with this compound in a suitable solvent system, often in an aqueous-organic two-phase medium. researchgate.net The chloroformate reacts with primary and secondary amines to form cyclohexyl carbamates and with carboxylic acids and alcohols to form esters. nih.govnih.gov This single-step reaction can derivatize multiple functional groups simultaneously, is typically fast, and can be performed directly in aqueous samples. nih.gov The resulting derivatives exhibit enhanced volatility and thermal stability, making them ideal for GC separation and subsequent MS detection. nih.gov

Chiral Analysis Using Derivatizing Agents

While this compound is an achiral molecule, its chiral analogues are important chiral derivatizing agents (CDRs) for the separation of enantiomers. Enantiomers are stereoisomers that are non-superimposable mirror images and have identical physical properties in a non-chiral environment, making their separation challenging.

The strategy involves reacting the racemic mixture (a 50:50 mixture of enantiomers) with a single, pure enantiomer of a chiral derivatizing agent. For example, a chiral chloroformate like S-(-)-menthyl chloroformate can be used. mdpi.com This reaction converts the pair of enantiomers into a pair of diastereomers. Diastereomers have different physical properties and can therefore be separated using standard, non-chiral chromatographic techniques like HPLC or GC. mdpi.comrsc.org This indirect method has been successfully used for the enantioseparation of β-blockers and amino acids using various chiral chloroformate reagents. mdpi.comrsc.org

Quantitative Analysis Methods

Quantitative analysis is essential for determining the concentration of an analyte in a sample. For this compound and the derivatives it forms, quantitative analysis is typically performed using the chromatographic methods discussed previously, namely GC and HPLC. vulcanchem.com

Method validation is a critical aspect of quantitative analysis, ensuring the method is accurate, precise, and reliable. Key validation parameters include linearity, range, precision, accuracy, limit of detection (LOD), and limit of quantitation (LOQ). ejgm.co.uk For instance, an HPLC-based method for determining caffeine (B1668208) showed linearity over a concentration range of 0.122-125 µg/mL. ejgm.co.uk

In the context of chloroformate derivatization, quantitative methods have been developed and validated for various analytes. A method using (+)-1-(9-fluorenyl)-ethyl chloroformate (FLEC) for the LC-MS/MS analysis of β-methylamino-l-alanine (BMAA) enantiomers achieved a limit of quantitation (LOQ) of 0.3 μg/g. rsc.org Similarly, an ethyl chloroformate derivatization method coupled with ultrahigh-resolution mass spectrometry for amino acid analysis demonstrated excellent linearity and quantifiable limits in the low nanomolar range. nih.gov These examples highlight the sensitivity and reliability of using chloroformate derivatization for quantitative purposes.

Table 2: Examples of Quantitative Performance for Chloroformate Derivatization Methods

Analyte / DerivativeMethodKey Quantitative ParameterReference
D- and L-BMAA / FLEC derivativeLC-ESI-MS/MSLOQ: 0.3 μg/g for each enantiomer rsc.org
Amino Acids / Ethyl Chloroformate derivativeUHR-FTMSQuantifiable Limits: Low nanomolar range nih.gov
Fentanyls / Trichloroethoxycarbonyl derivativeGC-MSLLOQ: 20 ng/mL osti.gov

Acidimetry

Acidimetry is a titrimetric analysis method that can be used in the quality control of reactions involving chloroformates. For example, during the synthesis of related compounds, acid-base titration can be employed to determine the concentration of acidic byproducts or unreacted acidic reagents. mdpi.com While direct acidimetric titration of this compound itself is not a standard procedure due to its reactivity and hydrolysis, the principles of acidimetry are relevant in the broader context of its synthesis and reactions. mdpi.comresearchgate.net The hydrolysis of this compound produces hydrochloric acid, which can be quantified by titration with a standard base. smolecule.com

Iodometry

Iodometry is an indirect redox titration method that can be applied to determine oxidizing agents. wikipedia.org While not a direct method for analyzing this compound, it is a crucial analytical technique for related compounds and reactions. For example, iodometric titration is used to determine the concentration of peroxides, such as bis(4-tert-butylcyclohexyl) peroxydicarbonate, which is synthesized from a chloroformate precursor. In this method, the peroxide reacts with an excess of potassium iodide, liberating iodine, which is then titrated with a standard solution of sodium thiosulfate. wikipedia.orgtaylorandfrancis.com This allows for the quantification of the peroxide and, by extension, provides an indirect measure of the efficiency of the reaction involving the parent chloroformate.

Safety Considerations and Risk Management in Academic Research

Hazard Identification and Classification

Proper hazard identification and classification are the foundational steps in the safe management of cyclohexyl chloroformate. This involves recognizing its potential to cause harm and categorizing these dangers according to established systems.

This compound is classified as a corrosive and irritant substance. dguv.denoaa.gov Direct contact with the skin can lead to severe burns and irritation. dguv.denih.gov Similarly, eye contact is expected to cause strong irritative to corrosive effects, potentially resulting in serious eye damage. dguv.deaksci.com Inhalation of its vapors can irritate the respiratory tract, and it is considered corrosive to the respiratory system. dguv.deaksci.com Chronic exposure to even minor concentrations may lead to persistent irritation and inflammation of the mucous membranes of the eyes and respiratory tract, while frequent skin contact can cause severe tissue damage. dguv.de

This compound is a lachrymator, meaning it can induce tearing. thermofisher.com This property serves as an immediate warning sign of exposure to its vapors.

This compound reacts with water or moisture. noaa.govbasf.com This reaction is slower than that of acid chlorides but results in the formation of cyclohexanol (B46403), carbon dioxide, and hydrochloric acid (HCl). basf.comvulcanchem.com The release of corrosive and toxic HCl fumes presents a significant inhalation hazard. noaa.govsmolecule.com

This compound is a combustible liquid, but it does not ignite readily. thermofisher.comnoaa.gov However, when heated, its vapors can form explosive mixtures with air, posing an explosion hazard in indoor, outdoor, and sewer environments. noaa.gov Therefore, it is crucial to keep the compound away from open flames, hot surfaces, and other potential ignition sources. thermofisher.comfishersci.be

Information from safety data for a related compound, 4-tert-butylthis compound, indicates that it is harmful to aquatic life with long-lasting effects. dguv.denih.gov Given the chemical similarity, it is prudent to assume that this compound may also pose a threat to aquatic ecosystems. Therefore, release into the environment should be avoided. fishersci.be

Personal Protective Equipment (PPE) Requirements

Due to the corrosive and toxic nature of this compound, the use of appropriate Personal Protective Equipment (PPE) is non-negotiable to prevent skin, eye, and respiratory exposure. thermofisher.comaksci.com PPE must be selected based on a thorough hazard assessment of the specific tasks being performed.

Eye and Face Protection (Goggles, Face Shields)

To protect against severe eye irritation and damage, personnel must wear chemical splash-resistant safety goggles with side protection that conform to recognized standards such as EU EN166. thermofisher.comaksci.com For tasks with a higher potential for splashes or sprays, such as transferring liquids or working with reactions under pressure, a face shield must be worn in addition to safety goggles to provide full protection for the face. aksci.comlobachemie.com

Hand Protection (Chemically Resistant Gloves)

Direct contact with this compound can cause severe skin burns. lobachemie.com Therefore, chemically resistant gloves must be worn at all times when handling the compound. thermofisher.comlobachemie.com The selection of the appropriate glove material should be based on the specific chemical resistance data for this compound, considering factors such as breakthrough time and permeation rate. It is crucial to inspect gloves for any signs of degradation or puncture before each use. thermofisher.com

Body Protection (Lab Coats, Protective Clothing)

Table 3: Personal Protective Equipment (PPE) for this compound

Body Area Required PPE Additional Protection (High-Risk Tasks) Source
Eyes Chemical splash-resistant safety goggles. Face shield worn over goggles. thermofisher.comaksci.comlobachemie.com
Hands Chemically resistant gloves. N/A (Select appropriate glove type). thermofisher.comlobachemie.com

Respiratory Protection (if ventilation is inadequate)

When engineering controls like fume hoods are insufficient to maintain exposure below acceptable limits, respiratory protection is essential to prevent the inhalation of this compound vapors. This compound is known to be corrosive and can cause severe irritation to the respiratory tract. aksci.comchemicalbook.com The appropriate choice of respirator is dictated by the airborne concentration of the chemical.

In situations with unknown concentrations or levels exceeding the capacity of air-purifying respirators, a self-contained breathing apparatus (SCBA) that has a full facepiece and is operated in a pressure-demand or other positive-pressure mode is required. cdc.govnj.gov For known concentrations, other types of respirators may be suitable. The National Institute for Occupational Safety and Health (NIOSH) provides guidelines for respirator selection for various chemicals. natlenvtrainers.com For this compound, which may not have specific guidelines, recommendations for similar acid halides or specifically for hydrogen chloride (a decomposition product) should be followed. cdc.govnj.gov3m.com This typically involves using a full-facepiece respirator equipped with cartridges approved for acid gases. fishersci.com It is mandatory for all personnel required to use respirators to be properly trained, fit-tested, and for the equipment to undergo regular inspection and maintenance. stanag.org

Emergency Procedures and Spill Response

First Aid for Exposure (Skin, Eye, Inhalation, Ingestion)

Prompt and correct first aid is critical to minimize injury from exposure to this compound. aksci.comfishersci.atbasf.com

Skin Contact: In the event of skin contact, immediately flush the affected area with large amounts of water for at least 15 minutes. aksci.combasf.com All contaminated clothing and footwear must be removed at once. aksci.combasf.com Due to the corrosive nature of the compound, immediate medical attention is necessary. basf.com

Eye Contact: If this compound enters the eyes, they should be flushed immediately with copious amounts of running water for at least 15 minutes, while holding the eyelids open. aksci.comfishersci.atbasf.com Immediate medical attention is required. aksci.comfishersci.at

Inhalation: A person who has inhaled this compound should be moved to fresh air immediately. aksci.comfishersci.at If breathing is difficult or has ceased, artificial respiration should be administered. fishersci.comfishersci.at The individual should be kept warm and at rest while seeking immediate medical attention. basf.com

Ingestion: If ingested, vomiting should not be induced. aksci.comfishersci.comfishersci.at If the individual is conscious, their mouth should be rinsed with water, and they should be given water to drink. basf.com Nothing should ever be given by mouth to an unconscious person. aksci.com Immediate medical attention is crucial. aksci.comfishersci.at

Table 1: First Aid Measures for this compound Exposure

Exposure RouteFirst Aid Procedure
Skin Immediately flush with water for at least 15 minutes; remove all contaminated clothing; seek immediate medical attention. aksci.combasf.com
Eyes Immediately flush with running water for at least 15 minutes, keeping eyelids open; seek immediate medical attention. aksci.comfishersci.atbasf.com
Inhalation Move to fresh air; provide artificial respiration if necessary; keep warm and at rest; seek immediate medical attention. aksci.comfishersci.comfishersci.atbasf.com
Ingestion Do not induce vomiting; rinse mouth with water if conscious; seek immediate medical attention. aksci.comfishersci.comfishersci.atbasf.com

Spill Cleanup and Neutralization (Alkaline Solutions)

In case of a spill, prompt and safe cleanup procedures are vital to prevent exposure and environmental contamination. fishersci.comfishersci.at Small spills may be handled by trained personnel, but larger spills may necessitate an emergency response team.

The first step is to evacuate and secure the area, ensuring proper ventilation. To contain the spill, use inert absorbent materials like vermiculite, dry sand, or earth. buffalo.edu Combustible absorbents are to be avoided. The absorbed material must be collected into a suitable, sealed container for disposal. fishersci.comfishersci.at

The spill area can be neutralized with a dilute alkaline solution, such as sodium bicarbonate or a mixture of soda ash and slaked lime. buffalo.edu This is necessary because this compound reacts with moisture to produce corrosive hydrochloric acid. basf.comnoaa.gov The alkaline solution neutralizes these acidic byproducts. Following neutralization, the area should be washed thoroughly. buffalo.edu

Waste Disposal Guidelines for Halogenated Organic Compounds

This compound and any contaminated materials are classified as hazardous waste. As a halogenated organic compound, it must be disposed of following all applicable local, state, and federal regulations.

Waste should never be poured down the drain. fishersci.at It must be collected in designated, clearly labeled, and sealed containers specifically for halogenated organic waste. These containers should be stored in a cool, dry, and well-ventilated area, away from incompatible materials, until collected by a licensed hazardous waste disposal service. fishersci.at High-temperature incineration is a common disposal method for this type of waste. basf.com

Regulatory Compliance and Best Practices in Academic Laboratories

OSHA and RTK Act Compliance

Academic laboratories in the United States must comply with regulations from the Occupational Safety and Health Administration (OSHA) and, in many jurisdictions, a "Right-to-Know" (RTK) Act. labmanager.comstonybrook.edunc.govmichigan.gov

OSHA's standard 29 CFR 1910.1450, "Occupational Exposure to Hazardous Chemicals in Laboratories," mandates the development and implementation of a written Chemical Hygiene Plan (CHP). wvu.eduosha.govupr.edu This plan details the procedures, equipment, and work practices to protect laboratory personnel from chemical health hazards. osha.govupr.edu For this compound, the CHP must include specific Standard Operating Procedures (SOPs) for its handling, storage, and disposal. une.edu

RTK laws ensure that employees are informed about the hazardous substances they encounter in the workplace. labmanager.comstonybrook.edunc.gov This includes providing ready access to Safety Data Sheets (SDSs) for chemicals like this compound. stonybrook.edumichigan.gov The SDS contains comprehensive information on the chemical's properties, hazards, and safety measures. stonybrook.edu Training on the specific hazards identified in the SDS and the procedures outlined in the CHP is a fundamental requirement for compliance. labmanager.comosha.gov

Importance of Safety Data Sheets (SDS) Review

In the academic research environment, the thorough review of a Safety Data Sheet (SDS) is a foundational and non-negotiable aspect of laboratory safety before handling any chemical. nih.govucdavis.edu The SDS for this compound serves as a comprehensive source of information, detailing its properties, the hazards associated with its use, and the necessary safety precautions. stericycle.com Mandated by the Occupational Safety and Health Administration (OSHA), an SDS provides users with critical information to protect themselves from potential chemical exposures. nih.govstericycle.com

The SDS is structured in a standardized 16-section format under the Globally Harmonized System (GHS), ensuring consistency and ease of use for researchers. ucdavis.educolumbia.edu This uniformity allows for quick access to vital data, which is crucial in both experimental planning and emergency situations. cornell.edu For a reactive and hazardous compound like this compound, the SDS is the primary resource for understanding its specific risks.

Key sections of the SDS that demand careful review include:

Section 2: Hazard(s) Identification : This section outlines the specific dangers of this compound. For chloroformates, this includes warnings about being corrosive, causing severe skin burns and eye damage, and being toxic if inhaled. columbia.eduthermofisher.com Some may also be combustible liquids. thermofisher.comfishersci.com

Section 7: Handling and Storage : Provides guidance on safe handling practices, such as using the chemical only under a chemical fume hood, avoiding contact with skin and eyes, and preventing inhalation of mists or vapors. fishersci.comafgsci.com It also specifies storage requirements, which for chloroformates often include a dry, cool, well-ventilated, and refrigerated area away from incompatible materials like water, acids, strong bases, alcohols, and amines. fishersci.combasf.com

Section 8: Exposure Controls/Personal Protection : This part details the necessary personal protective equipment (PPE). columbia.edu For handling this compound, this typically includes chemical splash goggles, a face shield, chemical-resistant gloves (e.g., nitrile or neoprene), and a lab coat. aksci.comsarponggroup.com It also specifies the need for engineering controls like fume hoods and the location of emergency eyewash stations and safety showers. fishersci.combasf.com

Section 10: Stability and Reactivity : This section describes the chemical's stability and potential hazardous reactions. Chloroformates are often moisture-sensitive and can react with water to release toxic and irritating gases, such as hydrogen chloride. fishersci.comnoaa.gov

Principal investigators and laboratory supervisors are responsible for ensuring that all personnel have access to and have reviewed the SDS for this compound before beginning any experimental work. ucdavis.educornell.edu A common practice is to be able to produce the SDS for any hazardous chemical in the lab within five minutes, whether in paper or electronic format. cornell.edu This immediate accessibility is vital in an emergency, as the SDS must be provided to first responders and medical personnel. cornell.edu

Table 1: Key Sections of a Safety Data Sheet (SDS) for this compound

Section Number Section Title Description of Content
1 Identification Identifies the chemical and its recommended uses, and provides supplier contact information. columbia.edu
2 Hazard(s) Identification Details the hazards of the chemical and the appropriate warning information. columbia.edu
3 Composition/Information on Ingredients Lists the chemical ingredients, including impurities and stabilizing additives. columbia.edu
4 First-Aid Measures Describes initial care for an individual exposed to the chemical. columbia.edu
5 Fire-Fighting Measures Provides recommendations for extinguishing a fire caused by the chemical. columbia.edu
6 Accidental Release Measures Recommends appropriate responses to spills, leaks, or releases to prevent or minimize exposure. columbia.edu
7 Handling and Storage Guides on safe handling practices and conditions for safe storage. columbia.edu
8 Exposure Controls/Personal Protection Indicates exposure limits, engineering controls, and personal protective equipment (PPE). columbia.edu
9 Physical and Chemical Properties Lists the physical and chemical properties associated with the substance. columbia.edu
10 Stability and Reactivity Describes the reactivity hazards and chemical stability. columbia.edu
11 Toxicological Information Provides information on toxicological and health effects. stericycle.com
12 Ecological Information Details the potential environmental impact if the chemical is released. stericycle.com
13 Disposal Considerations Gives guidance on proper disposal practices. columbia.edu
14 Transport Information Provides classification information for shipping and transporting. columbia.edu
15 Regulatory Information Identifies safety, health, and environmental regulations not mentioned elsewhere. columbia.edu
16 Other Information Includes the date of preparation or last revision. cornell.edu

Risk Assessment and Management in Experimental Design

A systematic risk assessment is a mandatory prerequisite for any academic research experiment involving hazardous chemicals like this compound. uow.edu.auwvu.edu This process involves proactively identifying potential hazards and implementing control measures to minimize risk. uow.edu.au The goal is to ensure that researchers are protected from chemical exposures and that experiments are conducted safely. princeton.edu For every new experiment, a risk assessment should be documented by the researcher in consultation with their supervisor. uow.edu.au

The risk management process for using this compound can be broken down into three fundamental steps:

Advanced Research Topics and Future Directions

Development of Greener Synthetic Routes

Traditional synthesis methods for chloroformates often rely on highly toxic phosgene (B1210022) gas, prompting significant research into safer and more environmentally benign alternatives.

The extreme toxicity of phosgene (COCl₂) has spurred the development of safer substitutes and alternative synthetic pathways. Current time information in Bangalore, IN.nih.gov First-generation alternatives include liquid diphosgene (trichloromethyl chloroformate) and solid triphosgene (B27547) (bis(trichloromethyl) carbonate, BTC). nih.goviupac.org Triphosgene, a stable crystalline solid, is a convenient and safer-to-handle substitute for gaseous phosgene in both laboratory and industrial settings, as it can be measured precisely under standard safety protocols. nih.gov It is used to synthesize a wide array of compounds, including chloroformates from alcohols. nih.gov For instance, the synthesis of 4-tert-butylcyclohexyl chloroformate can be achieved by reacting 4-tert-butylcyclohexanol (B146172) with triphosgene. google.com

Another innovative approach is the "photo-on-demand" synthesis method. kobe-u.ac.jp This technique generates phosgene in situ from the oxidative photo-decomposition of chloroform (B151607) using oxygen and light. kobe-u.ac.jpkobe-u.ac.jp The phosgene is consumed immediately in the reaction with an alcohol, preventing the release of the toxic gas into the environment. kobe-u.ac.jp This method offers a safer, simpler, and more economical process, as it uses inexpensive chloroform as a precursor instead of more costly phosgene substitutes. kobe-u.ac.jp

Dimethyl carbonate (DMC) has also been explored as a greener, non-chlorinated alternative to phosgene. iupac.orgmdpi.com However, DMC is less reactive than phosgene, necessitating the use of catalysts and often more demanding reaction conditions to achieve desired conversions. iupac.org

Phosgene AlternativeChemical NamePhysical StateKey Advantages
Triphosgene (BTC) Bis(trichloromethyl) carbonateSolidStable, easier and safer to handle and store than phosgene. nih.gov
Diphosgene (TCF) Trichloromethyl chloroformateLiquidLess volatile than phosgene, offering handling advantages. iupac.orgorgsyn.org
Chloroform TrichloromethaneLiquidInexpensive precursor for in situ phosgene generation via photo-oxidation. kobe-u.ac.jp
Dimethyl Carbonate (DMC) Dimethyl carbonateLiquidNon-toxic, phosgene-free reagent, considered a green alternative. iupac.orgmdpi.com

Improving the efficiency and environmental footprint of this compound synthesis is a key research goal. One strategy involves replacing traditional catalysts with more sustainable options. For example, a patented method for synthesizing 4-tert-butylthis compound from 4-tert-butylcyclohexanol and triphosgene utilizes a solid inorganic catalyst, such as an artificial zeolite. google.com This approach replaces traditional organic amine catalysts, which are often difficult to separate from the product and can cause pollution. google.com The solid catalyst is easily recovered by filtration and can be reused, reducing waste and synthesis costs. google.com

Process intensification, which aims to develop smaller, more efficient, and safer production processes, is another active area of research. The use of continuous flow reactors for chloroformate production represents a significant advancement over traditional batch processes. google.com Flow chemistry allows for precise control of reaction parameters, rapid heat exchange, and minimized reactor volume, which is particularly important for handling hazardous materials like phosgene or its derivatives. google.comscribd.com This technology enables the safe, highly efficient, and large-scale synthesis of chloroformates. google.comsmolecule.com

Exploration of Novel this compound Derivatives

Researchers are actively synthesizing and evaluating new derivatives of this compound to fine-tune their chemical properties for specific applications.

Analogues with modified cyclohexyl rings are of significant interest. A prominent example is 4-tert-butylthis compound, which is synthesized from 4-tert-butylcyclohexanol and a chloroformylating agent like phosgene or triphosgene. guidechem.com The presence of the bulky 4-tert-butyl group significantly influences the compound's properties. It enhances the derivative's stability against hydrolysis compared to simpler chloroformates, a valuable characteristic in multi-step syntheses.

The primary reactivity of these derivatives lies in the electrophilic nature of the chloroformate group, which readily reacts with nucleophiles. guidechem.com Common reactions include:

Alcoholysis: Reaction with alcohols to form carbonates.

Aminolysis: Reaction with amines to produce carbamates.

These reactions make 4-tert-butylthis compound a useful reagent, particularly as a protecting group for alcohols and amines in organic synthesis. guidechem.com

DerivativeStarting AlcoholKey Structural FeatureImpact on Properties
4-tert-Butylthis compound 4-tert-ButylcyclohexanolBulky tert-butyl group at the 4-position. Enhanced stability against hydrolysis.

Understanding the relationship between the structure of this compound derivatives and their reactivity is crucial for designing new reagents and reaction pathways. The steric and electronic properties of substituents on the cyclohexyl ring can dramatically affect the reactivity of the chloroformate group. For example, the bulky tert-butyl group in 4-tert-butylthis compound provides steric hindrance that modulates its reactivity and enhances stability. vulcanchem.com

Mechanistic studies elucidate the reaction pathways of these compounds. For instance, the reaction of chloroformates with nucleophiles proceeds via a nucleophilic substitution mechanism at the carbonyl carbon. guidechem.com In other contexts, chloroformates can act as sources for carbocations. The decomposition of isopropyl chloroformate in the presence of a Lewis acid like ethylaluminum sesquichloride generates an isopropyl cation, which can then participate in hydro-alkylation reactions with alkenes. researchgate.net Similar mechanistic principles can be applied to understand the reactivity of this compound and its derivatives in various chemical transformations. researchgate.net

Expanded Applications in Emerging Fields

The unique reactivity of this compound and its derivatives makes them valuable tools in several cutting-edge areas of research and technology.

In materials science , these compounds are used for polymer modification and surface functionalization. smolecule.com By reacting this compound with polymers containing hydroxyl or amine groups, new functionalities can be introduced onto the polymer backbone, altering properties such as reactivity, thermal stability, or mechanical strength. smolecule.com Similarly, they can be used to modify material surfaces to improve adhesion, wettability, or biocompatibility. smolecule.com

Bioconjugation is another field where these reagents find application. They can be used to link biomolecules, such as proteins or carbohydrates, to other molecules or surfaces. smolecule.com This is a key technique for creating advanced biomedical tools like biosensors and targeted drug delivery systems. smolecule.com

In drug discovery and medicinal chemistry, this compound and its derivatives serve as important intermediates and reagents. nordmann.globalgoogle.com They are used as protecting groups during the complex synthesis of pharmaceutical compounds and are building blocks for creating libraries of novel molecules for screening. chemicalbook.comnih.gov For example, chloroformates are used in the synthesis of carbamates, a functional group present in many therapeutic agents. acs.org Research into fentanyl analogues has also utilized chloroformates in the synthesis of various derivatives for structure-activity relationship studies. nih.gov Furthermore, derivatives have been used to create potent and selective inhibitors of enzymes involved in DNA repair, such as 8-oxo-guanine DNA glycosylase 1 (OGG1), highlighting their potential in developing new cancer therapies. nih.gov

Fine Chemical Synthesis and Specialty Chemicals

This compound serves as a key reagent in the synthesis of complex organic molecules and specialty chemicals. Its electrophilic carbonyl carbon readily reacts with nucleophiles, making it a versatile acylating and derivatizing agent in organic synthesis. vulcanchem.com This reactivity is harnessed for creating high-value fine chemicals. For instance, it is employed in the synthesis of 11-cyclohexylundecanoic acid from 10-undecenoic acid, a reaction mediated by ethylaluminum sesquichloride and triethylsilane. uni-oldenburg.de

Its utility extends to the preparation of pharmaceutical intermediates and analytical reagents. vulcanchem.com Chloroformates, including the cyclohexyl variant, are used as derivatization reagents in analytical chemistry to modify compounds for improved analysis. vulcanchem.com Furthermore, it has been identified as a catalyst for certain organic reactions and is used in the preparation of 5-ht2a receptor agonists, which are compounds that modulate serotonin (B10506) activity in the brain. biosynth.com

Advanced Materials Design and Functionalization

The unique structure of this compound makes it a valuable component in the design and functionalization of advanced materials. The reactive chloroformate group allows for its grafting onto various polymer backbones and surfaces, while the cyclohexyl group imparts specific physical properties like hydrophobicity and rigidity.

A notable application is in the synthesis of functionalized liquid butadiene rubbers (LqBRs). mdpi.com In one method, a difunctional initiator for polymerization is synthesized using ethyl chloroformate, a related compound, to react with 4,4'-azobis(4-cyanovaleric acid). mdpi.com This demonstrates how the chloroformate moiety is crucial for creating initiators that lead to polymers with specific end-group functionalities. These functionalized polymers can be designed to improve properties in materials like silica-filled rubber compounds for tires. mdpi.com The incorporation of such functional groups can enhance the interaction between the polymer and fillers, leading to materials with superior performance characteristics.

Medicinal Chemistry and Drug Discovery (Beyond Protecting Groups)

While widely known as a protecting group for amines in peptide synthesis chemicalbook.comchemicalbook.com, the utility of this compound in medicinal chemistry extends to the core structure of bioactive molecules. The carbamate (B1207046) linkage formed from its reaction with amines is a stable and valuable feature in many drug candidates. nih.gov

For example, cyclohexylmethyl chloroformate is used in the synthesis of tetrahydropyridine (B1245486) derivatives, a class of compounds explored for a range of biological activities including anti-inflammatory and antimicrobial effects. ontosight.ai Specifically, it is a key reactant in the synthesis of cyclohexylmethyl 4-(4-chlorophenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate. ontosight.ai In this context, the cyclohexyl group is not a temporary protecting group but an integral part of the final molecule, likely contributing to its lipophilicity and binding affinity to biological targets. ontosight.ai The urea (B33335) functionality, which can be formed from reagents like chloroformates, is particularly important in drug design for its ability to form stable hydrogen bonds with protein targets, thereby modulating potency and selectivity. nih.gov

Table 1: Advanced Research Applications of this compound

Application Area Description Key Findings
Fine Chemical Synthesis Used as a reagent for creating complex, high-value molecules. Employed in the ethylaluminum sesquichloride-mediated synthesis of 11-cyclohexylundecanoic acid. uni-oldenburg.de Acts as a derivatizing agent for analytical chemistry applications. vulcanchem.com
Advanced Materials Design Incorporated into polymers to create materials with enhanced properties. The related ethyl chloroformate is used to synthesize difunctional initiators for creating functionalized liquid butadiene rubbers, improving material performance. mdpi.com
Medicinal Chemistry Used to synthesize the core scaffold of biologically active compounds. A key reactant in synthesizing tetrahydropyridine derivatives with potential therapeutic activities, where the cyclohexyl moiety is part of the final structure. ontosight.ai

Computational Chemistry and Modeling of this compound Reactions

Computational methods are increasingly used to understand and predict the chemical behavior of this compound, offering insights that are difficult to obtain through experiments alone. rsc.org

Quantum Chemical Studies of Reaction Mechanisms and Transition States

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for elucidating the complex reaction pathways of chloroformates. researchgate.netdiva-portal.org These methods allow researchers to model reaction mechanisms, identify intermediates, and calculate the energies of transition states. rsc.orgnih.gov For example, DFT studies on related chloroformates have been used to explore their gas-phase dissociation pathways, identifying fragmentation channels and providing reliable energetics for these processes. researchgate.net

In a study on the derivatization of etodolac (B1671708) using menthyl chloroformate, DFT calculations at the B3LYP/6-31G(d) and M06-2X levels of theory were performed to optimize the diastereomer structures and compute their dipole moments, helping to understand the chromatographic separation. arabjchem.org Similar quantum chemical studies can be applied to this compound to investigate its reaction with various nucleophiles, providing a detailed picture of the bond-forming and bond-breaking processes at the molecular level. researchgate.net Such computational investigations can clarify the role of solvents and catalysts and even predict the stereochemical outcome of reactions. diva-portal.org

Prediction of Reactivity and Selectivity

Computational models are instrumental in predicting the reactivity and selectivity of this compound under various conditions. Linear free energy relationships (LFERs), such as the Grunwald-Winstein equations, are used to correlate the specific rates of solvolysis of chloroformate esters with solvent ionizing power and nucleophilicity. researchgate.net This allows for the prediction of reaction rates in different solvent systems.

Furthermore, computational chemistry can predict product selectivity in reactions where multiple outcomes are possible. rsc.org For instance, theoretical studies have been used to interrogate divergent fragmentation pathways, where an external electric field could potentially alter product selectivity by affecting the transition state energies. rsc.org In catalysis, the choice of ligand can be crucial for suppressing side reactions; computational modeling can help in the rational design of catalysts and reaction conditions to enhance selectivity for the desired product. nih.gov For example, in palladium-catalyzed reactions of aliphatic acid chlorides, selecting the right phosphine (B1218219) ligand was key to suppressing unwanted decarbonylation and β-hydride elimination pathways, a discovery that can be guided and rationalized by computational modeling. nih.gov

Table 2: Computational Approaches for Studying this compound Reactions

Computational Method Purpose Relevant Findings & Applications
Density Functional Theory (DFT) Elucidation of reaction mechanisms, transition state analysis, and calculation of molecular properties. Used to study the dissociation of protonated chloroformates and to optimize diastereomer structures in derivatization reactions. researchgate.netarabjchem.org
Linear Free Energy Relationships (LFERs) Correlation and prediction of reaction rates based on solvent properties. Grunwald-Winstein equations are used to analyze the solvolysis of phenyl chloroformates, providing insights into reactivity. researchgate.net
Quantum Mechanics (QM) Modeling Prediction of product selectivity and reaction outcomes. Can model how factors like external fields or catalyst ligands can influence divergent reaction pathways to control product formation. rsc.orgnih.gov

Environmental Impact and Ecotoxicology Studies

The environmental fate and toxicity of chloroformates are critical considerations for their safe use and disposal. Due to their high reactivity, particularly with water, the primary environmental impact is often related to their hydrolysis products. oecd.orgnoaa.gov

This compound and other members of the chloroformate category are expected to hydrolyze rapidly in contact with water or water vapor, producing carbon dioxide, hydrochloric acid, and the corresponding alcohol (in this case, cyclohexanol). oecd.org Because of this rapid hydrolysis (half-lives often ≤ 30 minutes), ecotoxicological assessments frequently rely on data from the hydrolysis products. oecd.org

Studies on a category of related alkyl chloroformates indicate that they possess properties hazardous to the environment, with acute aquatic toxicity values for fish typically falling between <1 and 100 mg/L. oecd.org For instance, the 96-hour LC50 for the hydrolysis product 2-ethylhexanol in fish (Leuciscus idus) is 17.1 mg/L. oecd.org While most short-chain chloroformates are readily biodegradable, they are considered hazardous to aquatic life. oecd.org One assessment classifies a related compound, 4-tert-butylthis compound, as "Harmful to aquatic life with long lasting effects" (H412). dguv.de The potential for bioaccumulation for the chloroformate category is considered low. oecd.org The primary human health hazard from exposure is severe local irritation and corrosive effects at the site of contact due to the compound and its hydrolysis to hydrochloric acid. oecd.orgdguv.de

Degradation Pathways and Fate in the Environment

Due to their inherent reactivity, chloroformates like this compound are generally not persistent in the environment. basf.com Their primary degradation pathway is hydrolysis. basf.comnih.gov When this compound comes into contact with water or moisture in the air, it hydrolyzes to form cyclohexanol (B46403), carbon dioxide, and hydrochloric acid. basf.comnih.gov

Strategies for Minimizing Environmental Release and Mitigating Toxicity

Strategies to manage the environmental risks associated with this compound focus on preventing its release and having robust plans to address spills.

Minimizing Environmental Release:

To prevent the release of this compound into the environment, stringent handling and storage protocols are essential. Key measures include:

Containment: Storing and transferring the chemical in closed systems under a nitrogen blanket helps to prevent accidental releases and reduces the risk of ignition. basf.com

Infrastructure: The design of storage facilities should incorporate features like weather protection canopies to prevent contact with moisture, which can lead to corrosion and potential leaks. basf.com

Monitoring: Regular inspection and maintenance of all equipment, including valves, pumps, and storage tanks, are crucial for early detection of potential leaks. basf.com Fugitive emission monitoring programs may be required by regulatory authorities. basf.com

Waste Management: Wastes containing this compound should be treated as hazardous and disposed of according to local regulations. basf.com Discharging the compound directly into navigable waters or publicly owned treatment works is not advisable. basf.com

Mitigating Toxicity:

In the event of a release, immediate action is required to mitigate the potential toxicity to both humans and the environment.

Emergency Response: Having a written emergency response plan is critical. basf.com This plan should outline procedures for containing spills, such as using absorbents or diking the area, and for notifying emergency authorities. basf.comsynquestlabs.com

Decontamination: Spills should be cleaned up promptly, and any contaminated materials should be collected in appropriate containers for disposal. synquestlabs.com For vapor releases, caustic tower scrubbers can be used to control emissions. basf.com

Environmental Protection: Every effort should be made to prevent the spilled material from entering drains or waterways. apolloscientific.co.uk Retention basins can be used to adjust the pH and dilute spills before any potential discharge. apolloscientific.co.uk

Future research may focus on developing more benign synthesis routes for compounds that currently use this compound, or on identifying less hazardous alternatives altogether, thereby reducing the need for its production and transport.

Q & A

Basic: What is the standard method for synthesizing cyclohexyl chloroformate, and how can purity be optimized?

This compound is synthesized via the reaction of cyclohexanol with phosgene (COCl₂) under controlled low-temperature conditions (typically 0–5°C). The esterification is followed by degassing to remove excess phosgene and HCl, then purified through fractional distillation under reduced pressure (3.6 kPa yields a boiling point of 87.5°C) . Key considerations:

  • Reagent Ratios : Use stoichiometric excess of phosgene to ensure complete conversion of cyclohexanol.
  • Safety : Phosgene is highly toxic; reactions must be conducted in a fume hood with inert gas purging.
  • Purification : Distillate fractions should be analyzed via GC-MS or NMR to confirm >98% purity .

Basic: What analytical techniques are recommended for characterizing this compound?

Standard characterization methods include:

  • NMR Spectroscopy : ¹H and ¹³C NMR to confirm the cyclohexyl ester group (e.g., δ ~4.8 ppm for the carbonyl-attached proton) .
  • FT-IR : Peaks at ~1800 cm⁻¹ (C=O stretch) and 750 cm⁻¹ (C-Cl stretch) .
  • Elemental Analysis : Verify C, H, and Cl content (theoretical: C 51.71%, H 6.82%, Cl 21.79%) .
    For novel derivatives, high-resolution mass spectrometry (HRMS) is essential to confirm molecular ions .

Basic: What are the critical safety protocols for handling this compound?

  • Personal Protective Equipment (PPE) : Impervious butyl rubber gloves, safety goggles, and lab coats to prevent skin/eye contact .
  • Ventilation : Use fume hoods due to volatility and inhalation hazards (acute toxicity: Category 3 for oral, dermal, and inhalation exposure) .
  • Storage : Inert atmosphere (N₂ or Ar) in sealed, corrosion-resistant containers. Avoid moisture to prevent hydrolysis to cyclohexanol and CO₂ .

Advanced: How do reaction conditions influence the reduction pathway of this compound with tri-n-butyltin hydride?

In radical-mediated reductions, this compound reacts with tri-n-butyltin hydride (SnBu₃H) to form cyclohexyl formate as the primary product (>99%), with negligible cyclohexane formation. This contrasts with benzyl chloroformate, where fragmentation yields toluene due to benzyl radical stability .

  • Key Variables :
    • Hydride Concentration : Higher SnBu₃H concentrations favor direct reduction over fragmentation (evidenced by benzyl chloroformate studies) .
    • Solvent Effects : Hexane or ether solvents minimize side reactions compared to polar solvents.
  • Mechanistic Insight : Cyclohexyloxycarbonyl radicals (·CO₂Cy) do not fragment due to the instability of resulting cyclohexyl radicals, unlike benzyl derivatives .

Advanced: What role does this compound play in analytical derivatization techniques?

This compound is used to derivatize amines and phenols for enhanced chromatographic detection. For example:

  • Amino Acid Analysis : Derivatization via n-propyl chloroformate/propanol improves LC-MS sensitivity by introducing hydrophobic groups .
  • Protocol : React with target analytes in alkaline buffer (pH 9–10) at 25°C for 30 minutes, followed by extraction with non-polar solvents (e.g., hexane) .

Advanced: How does the stability of this compound compare to other alkyl chloroformates under varying pH conditions?

This compound hydrolyzes rapidly in aqueous media (t₁/₂ < 1 hr at pH 7), forming cyclohexanol and CO₂. Comparatively:

  • Methyl Chloroformate : Faster hydrolysis (t₁/₂ ~10 min at pH 7) due to less steric hindrance.
  • Benzyl Chloroformate : Slower hydrolysis (t₁/₂ ~2 hr) due to aromatic stabilization .
    Experimental Design : Monitor hydrolysis kinetics via conductivity measurements or HPLC to quantify residual chloroformate .

Advanced: How can researchers resolve contradictions in reported reaction pathways for chloroformate derivatives?

Discrepancies in product ratios (e.g., toluene vs. benzyl formate from benzyl chloroformate reduction) arise from:

  • Hydride Concentration : Higher SnBu₃H concentrations favor formate esters over hydrocarbons .
  • Radical Stability : Fragmentation occurs only when stable radicals (e.g., benzyl) form. Cyclohexyl derivatives lack this pathway .
    Methodological Recommendation : Replicate studies under identical solvent, temperature, and concentration conditions. Use radical traps (e.g., TEMPO) to confirm intermediates .

Advanced: What are the synthetic limitations of this compound in deoxygenation reactions?

Unlike benzyl chloroformate, this compound is not suitable for alcohol deoxygenation via radical pathways due to the instability of cyclohexyl radicals. This limits its utility to formate ester synthesis.

  • Alternative Routes : Use iodocyclohexane with Barton-McCombie conditions for deoxygenation .

  • Data Table : Comparison of Chloroformate Reactivity

    Chloroformate DerivativePrimary ProductFragmentation Observed?
    BenzylTolueneYes
    CyclohexylCyclohexyl formateNo
    n-Propyln-Propyl formateNo

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.